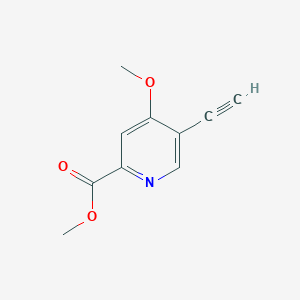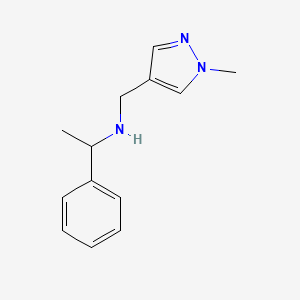
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate is a complex organic compound featuring a tert-butyl group, an ethyl ester, an amino group, and a sulfonyl group attached to a propanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate typically involves multi-step organic reactions. One common approach is to start with the appropriate sulfonyl chloride and react it with an amino acid derivative under controlled conditions. The tert-butyl and ethyl groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively. The reaction conditions often involve the use of catalysts such as sulfuric acid or other strong acids to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The tert-butyl and ethyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can lead to the formation of various esters and amides .
Wissenschaftliche Forschungsanwendungen
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yl]benzoate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methyl}-1H-1,2,3-triazol-4-yl)methyl}amino)methyl}-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid
- 2-(tert-Butylamino)ethyl methacrylate
Uniqueness
What sets 3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both tert-butyl and sulfonyl groups, along with an amino acid backbone, makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
Molekularformel |
C16H23NO6S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-ethyl 2-amino-2-(4-methylphenyl)sulfonylpropanedioate |
InChI |
InChI=1S/C16H23NO6S/c1-6-22-13(18)16(17,14(19)23-15(3,4)5)24(20,21)12-9-7-11(2)8-10-12/h7-10H,6,17H2,1-5H3 |
InChI-Schlüssel |
JPABHWSJUPUFHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OC(C)(C)C)(N)S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
